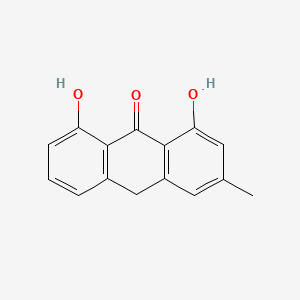

Chrysophanol-9-anthrone

Description

Structure

3D Structure

Properties

CAS No. |

491-58-7 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

1,8-dihydroxy-3-methyl-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-6,16-17H,7H2,1H3 |

InChI Key |

ZZBWSNKBZKPGAK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=CC=C3O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=CC=C3O |

Other CAS No. |

491-58-7 |

Synonyms |

chrysophanic acid-9-anthrone |

Origin of Product |

United States |

Synthetic Methodologies for Chrysophanol 9 Anthrone and Analogs

Laboratory Synthesis Approaches for Anthracene (B1667546) Core Structures

The construction of the fundamental tricyclic anthracene skeleton, the basis of chrysophanol-9-anthrone, is accomplished through several key laboratory methodologies. These reactions are foundational in organic synthesis and provide pathways to a wide array of aromatic compounds.

Friedel-Crafts Reaction Applications

The Friedel-Crafts reaction is a versatile tool for the formation of carbon-carbon bonds on aromatic rings and is widely employed in the synthesis of anthracene derivatives. beilstein-journals.org This reaction typically involves the alkylation or acylation of an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pharmaguideline.com

One common approach involves the reaction of benzene (B151609) with phthalic anhydride (B1165640), catalyzed by AlCl₃, to produce o-benzoyl benzoic acid. pharmaguideline.com Subsequent heating of this intermediate with concentrated sulfuric acid leads to the formation of 9,10-anthraquinone, a direct precursor to many anthracene derivatives. pharmaguideline.com The 9,10-anthraquinone can then be reduced to anthracene by distillation with zinc dust. pharmaguideline.com

Another variation is the Elbs reaction, where the pyrolysis of o-methylbenzophenone at high temperatures yields anthracene. pharmaguideline.com Furthermore, the Friedel-Crafts condensation of anthracene itself with reagents like succinic anhydride can be used to introduce functional groups that are then manipulated to extend the ring system or introduce substituents. The choice of solvent can significantly influence the regioselectivity of these reactions; for instance, the acetylation of anthracene with acetyl chloride and AlCl₃ in ethylene (B1197577) chloride yields primarily 1-acetylanthracene, while using nitrobenzene (B124822) as the solvent can favor the formation of 2-acetylanthracene. researchgate.net

Table 1: Examples of Friedel-Crafts Reactions in Anthracene Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Benzene, Phthalic anhydride | AlCl₃, then conc. H₂SO₄, then Zn dust | Anthracene | pharmaguideline.com |

| o-Methylbenzophenone | 450°C (Pyrolysis) | Anthracene | pharmaguideline.com |

| Anthracene, Succinic anhydride | Nitrobenzene | γ-(2-anthryl)-γ-ketobutyric acid | |

| Anthracene, Acetyl chloride | AlCl₃ in Ethylene chloride | 1-Acetylanthracene | researchgate.net |

| Anthracene, Acetyl chloride | AlCl₃ in Nitrobenzene | 2-Acetylanthracene | researchgate.net |

Diels-Alder Reaction Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for constructing six-membered rings and is a key strategy for synthesizing the anthracene core. iitk.ac.inmcpherson.edutruman.edu A classic example is the reaction between 1,4-naphthoquinone (B94277) and 1,3-butadiene. pharmaguideline.com The resulting adduct can then be oxidized to form 9,10-anthraquinone, which is subsequently reduced to anthracene. pharmaguideline.com

A well-known specific application is the reaction of anthracene (acting as the diene in its central ring) with maleic anhydride (the dienophile) to form the adduct 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. mcpherson.edutruman.eduvernier.comscribd.com This reaction is often performed in a high-boiling solvent like xylene to proceed at a reasonable rate, although solvent-free methods have also been developed to align with the principles of green chemistry. mcpherson.edutruman.edu The Diels-Alder reaction is highly stereospecific, proceeding via a syn addition, and its concerted mechanism ensures high atom economy. iitk.ac.intruman.edu

Table 2: Diels-Alder Reactions for Anthracene Skeleton Synthesis

| Diene | Dienophile | Product | Reference |

| 1,3-Butadiene | 1,4-Naphthoquinone | 9,10-Anthraquinone precursor | pharmaguideline.com |

| Anthracene | Maleic Anhydride | 9,10-dihydroanthracene-9,10-α,β-succinic anhydride | mcpherson.edutruman.eduvernier.comscribd.com |

Pyrone Derivative Intermediates in Synthesis

The synthesis of chrysophanol (B1684469) and its anthrone (B1665570) precursor can be achieved through strategies that utilize pyrone derivatives as key intermediates. chemicalbook.comnih.gov A common intermediate in both Friedel-Crafts and Diels-Alder approaches to chrysophanol is 4-methyl-6-methoxy-2-pyrone. chemicalbook.comnih.gov

In one synthetic route, this pyrone derivative is heated with juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). chemicalbook.comnih.gov The subsequent steps of oxidation and hydrolysis lead to the formation of chrysophanol. chemicalbook.comnih.gov While both Friedel-Crafts and Diels-Alder reactions can be used to prepare the pyrone intermediate, the Diels-Alder approach is often favored to avoid potential side reactions, such as the conversion of the pyrone to a 2,6-dioxygenated pyrylium (B1242799) salt in the presence of strong electrophiles or Lewis acids. chemicalbook.com Research has focused on optimizing the synthesis of this pyrone intermediate, with one method starting from sodium acetate (B1210297) and proceeding through a seven-step sequence. chemicalbook.com

Advanced Synthetic Modifications of the this compound Scaffold

Once the basic this compound structure is obtained, further chemical modifications can be performed to create a library of analogs for research purposes. These modifications allow for the exploration of structure-activity relationships.

Site-Specific Derivatization Investigations

Site-specific derivatization involves the targeted chemical modification of particular functional groups on the this compound scaffold. This allows for the synthesis of new compounds with potentially altered biological or chemical properties. For instance, the hydroxyl groups and the methyl group on the chrysophanol backbone are common targets for derivatization.

Research has been conducted on the synthesis of C-methyl modified derivatives of chrysophanol. nih.gov An example includes the synthesis of 3-(N,N-bis(2-chloroethyl)-amino)methyl-1,8-dihydroxy-9,10-anthraquinone, which introduces an alkylating functional group to the molecule. nih.gov The hydroxyl groups can also be modified, for example, through methylation to produce analogs like its 1,8-di-O-methylated counterpart. nih.gov These modifications aim to create bifunctional agents that may possess both intercalating and alkylating properties. nih.gov

Development of Novel Analogues for Research

The development of novel analogues of this compound is driven by the search for compounds with enhanced or specific activities. rsc.org This involves more extensive structural modifications beyond simple derivatization.

A general method for the synthesis of various naturally occurring hydroxyanthraquinones, including chrysophanol, starts from common dye intermediates like 1-amino-5-chloroanthraquinone (B91124). core.ac.uk This multi-step synthesis involves sequential reactions such as halogenation, deamination, replacement of halogen atoms with hydroxyl or methoxyl groups, and demethylation to arrive at the target structures. core.ac.uk

Another approach involves the synthesis of anthraquinone-thiosemicarbazone derivatives, which have shown cytotoxic activity against various human cancer cell lines. rsc.org Similarly, emodin (B1671224), a closely related anthraquinone (B42736), has been used as a starting material to synthesize derivatives via microwave-assisted processes. rsc.org The goal of these synthetic efforts is to produce a diverse range of anthraquinone-based compounds for biological evaluation, including their potential as anticancer agents. rsc.org

Advanced Analytical Techniques for Characterization and Quantification of Chrysophanol 9 Anthrone

Chromatographic Separation Methods in Research

The characterization and quantification of Chrysophanol-9-anthrone, a key intermediate in the biosynthesis of chrysophanol (B1684469), rely on advanced analytical techniques capable of separating it from a complex matrix of related compounds. nih.govnih.govresearchgate.net Chromatographic methods are central to this endeavor, providing the necessary resolution and sensitivity for accurate analysis in various research contexts, particularly in phytochemical and metabolic studies.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of anthrones and their derivatives. chemrevlett.com It is extensively used for the separation, identification, and quantification of this compound and related compounds in plant extracts and other biological samples. fabad.org.trscirp.org The versatility of HPLC allows for the development of specific methods tailored to the chemical properties of these labile compounds, ensuring both accuracy and reproducibility. fabad.org.tr

The power of HPLC is significantly enhanced by its coupling with various sophisticated detectors, each providing a different layer of analytical information.

UV and Diode Array Detection (DAD): Ultraviolet (UV) and Diode Array Detectors (DAD) are commonly employed for the detection of anthrones. wur.nl A DAD detector can record the entire UV-Vis spectrum of the analyte as it elutes, which aids in peak identification and purity assessment. fabad.org.tr For anthrones, detection is often set around 320 nm, while their oxidized anthraquinone (B42736) counterparts are monitored at different wavelengths, such as 420 nm, allowing for simultaneous analysis. fabad.org.tr Other wavelengths used for detecting related anthraquinone derivatives include 254 nm and 280 nm. scirp.orgmdpi.com

Mass Spectrometry (MS): The coupling of HPLC with Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and structural elucidation of compounds like this compound, even in trace amounts within complex mixtures. nih.govwur.nlmdpi.com Techniques such as UPLC-MS/MS provide high sensitivity and selectivity, enabling the characterization of metabolites in biological matrices like medicated serum. researchgate.net For MS-compatible methods, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.comsielc.com

Capillary Electrophoresis (CE): Capillary Electrophoresis, particularly Micellar Electrokinetic Capillary Chromatography (MECC), has proven effective for the rapid separation of anthrone (B1665570) diastereomers, such as aloin (B1665253) A and B, in under 7 minutes. researchgate.net HPLC systems can be coupled with CE detectors for the analysis of anthraquinonoids, offering an alternative separation mechanism and enhancing analytical capabilities. chemrevlett.com

Fluorescence (FL) Detection: Fluorescence detectors offer high sensitivity and selectivity for fluorescent compounds. This detection method has been utilized in the HPLC analysis of anthraquinone derivatives, providing another option for quantitative studies where the target analytes exhibit native fluorescence. chemrevlett.comcabidigitallibrary.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the separation of this compound and related anthraquinones. cabidigitallibrary.org This technique employs a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), and a polar mobile phase. fabad.org.trscirp.orgcabidigitallibrary.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comsielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to effectively separate a wide range of compounds with different polarities in a single run. fabad.org.trscirp.org

Table 1: Examples of RP-HPLC Methods for Anthrone and Anthraquinone Analysis

| Stationary Phase | Mobile Phase | Detection | Analytes | Reference |

|---|---|---|---|---|

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | MS, UV | Anthrone, Chrysophanic acid-9-anthrone | sielc.comsielc.com |

| Nucleosil 7 C18 | Methanol, Water (Gradient) | DAD (320 nm for anthrones, 420 nm for anthraquinones) | Emodin-type oxidized and reduced anthranoids | fabad.org.tr |

| Gemini C18 | Acetonitrile, 1.0% (v/v) acetic acid in water (Gradient) | PDA | Chrysophanol, Emodin (B1671224), Physcion | koreascience.kr |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. sielc.comsielc.comsielc.com This results in faster analysis times, improved resolution, and increased sensitivity. mdpi.com

UPLC is particularly well-suited for the rapid quantification of anthraquinone derivatives from various sources. cabidigitallibrary.orgnih.gov For instance, UPLC systems can use columns with 3 µm particles for fast applications in the analysis of this compound. sielc.comsielc.com A notable application is the use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) for the quantitative analysis of components in complex biological samples, where it successfully identified this compound among other compounds in medicated serum. researchgate.net This highlights the capability of UPLC to handle complex matrices and provide reliable quantitative data.

Table 2: UPLC Application Findings for this compound

| Technique | Application | Key Finding | Reference |

|---|---|---|---|

| UPLC | Fast analysis of Chrysophanic acid-9-anthrone | Utilizes smaller 3 µm particle columns for rapid separation. | sielc.comsielc.com |

| UPLC-MS/MS | Quantitative analysis of components in AR-medicated serum | This compound was identified and quantified, demonstrating the method's suitability for complex biological samples. | researchgate.net |

Reverse-Phase (RP) HPLC Development

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a widely accepted technique for the quantitative analysis of anthraquinone derivatives due to its accuracy, precision, and reproducibility. chemrevlett.comresearchgate.net It offers a simple and rapid method for the simultaneous quantification of multiple components in herbal extracts. colab.wsnih.gov

In HPTLC, separation is typically performed on pre-coated plates, such as silica gel 60F₂₅₄ or RP-18 F₂₅₄S. chemrevlett.comresearchgate.netresearchgate.net A suitable mobile phase is selected to achieve good separation of the target compounds. For example, a mixture of methanol-water-formic acid (80:19:1, v/v/v) has been used successfully for separating anthraquinone derivatives on RP-18 plates. chemrevlett.comcolab.ws After development, the plates are scanned using a densitometer at a specific wavelength (e.g., 445 nm for certain anthraquinones) to quantify the separated compounds based on the intensity of the reflected or absorbed light. researchgate.netcolab.ws The method's validity is established by determining parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). colab.wsweebly.com

Table 3: HPTLC Method Parameters for Anthraquinone Analysis

| Stationary Phase | Mobile Phase | Detection | Analytes | Reference |

|---|---|---|---|---|

| RP-18 F254S | Methanol-Water-Formic Acid (80:19:1, v/v/v) | Densitometry at 445 nm | Physcion, Chrysophanol, Emodin | chemrevlett.comcolab.ws |

| Silica gel 60F₂₅₄ | Hexane-Ethyl Acetate (B1210297) (45:5, v/v) | Densitometry at 366 nm | Chrysophanol | researchgate.net |

Thin Layer Chromatography (TLC) in Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique extensively used for the initial screening and qualitative identification of phytochemicals, including anthrones. weebly.comkaznu.kzijirset.com It serves as a preliminary analytical tool to detect the presence of specific compound classes in plant extracts before employing more sophisticated quantitative methods like HPLC or HPTLC. researchgate.netweebly.com

In the context of this compound, TLC-based phytochemical screening can identify the presence of anthrones in crude extracts. ijirset.com The separation is achieved on a TLC plate (e.g., silica gel), and the spots are visualized under UV light or by spraying with a suitable reagent. anbg.gov.au The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is compared with that of a standard compound for identification. weebly.com For instance, TLC has been used to identify Chrysophanol and Physcion in Senna tora seed extracts by comparing Rf values and UV-absorption spectra with standards. weebly.com

Spectroscopic Characterization in Structural Elucidation

The definitive identification and structural analysis of this compound rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, characteristic signals reveal the arrangement of protons. For instance, the protons on the aromatic rings typically appear as multiplets in the range of δ 6.22-7.36 ppm. tandfonline.com The two protons of the methylene (B1212753) group (C-10) resonate as a singlet at approximately δ 4.28 ppm, and the methyl group protons also produce a singlet around δ 2.31 ppm. tandfonline.com The hydroxyl protons are highly deshielded, appearing as singlets at δ 12.21 and δ 12.38 ppm. tandfonline.com

¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. The carbonyl carbon (C-9) is typically observed around δ 189.2 ppm. Aromatic carbons resonate within the δ 107-162 ppm range, while the methylene carbon (C-10) and the methyl carbon are found at approximately δ 33.1 and δ 23.5 ppm, respectively. smujo.id The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1-OH | 12.21 (s) | - |

| 8-OH | 12.38 (s) | - |

| Aromatic H | 6.22-7.36 (m) | 107-162 |

| CH₃ | 2.31 (s) | 23.5 |

| CH₂ (C-10) | 4.28 (s) | 33.1 |

| C=O (C-9) | - | 189.2 |

Mass Spectrometry (MS) Applications in Metabolomics

Mass spectrometry (MS) is a powerful technique for the detection and identification of this compound in complex biological matrices, a key aspect of metabolomics. With a molecular weight of 240.25 g/mol , its molecular ion peak [M]⁺ is observed at m/z 240. tandfonline.comnih.gov In positive ion mode, the protonated molecule [M+H]⁺ is detected at m/z 241.0859. nih.govuni.lu

Fragmentation analysis (MS/MS) provides further structural confirmation. Common fragments observed in the mass spectrum of this compound include ions at m/z 225, resulting from the loss of a methyl group (M⁺ -CH₃), and m/z 212, from the loss of a carbonyl group (M⁺ -CO). tandfonline.com Another significant fragment appears at m/z 211 due to the loss of a formyl group (M⁺ -CHO). tandfonline.com These fragmentation patterns are crucial for distinguishing this compound from other isomers and related compounds in metabolomic studies. mdpi.com

| Adduct/Fragment | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 240 | Molecular Ion |

| [M+H]⁺ | 241.0859 | Protonated Molecule |

| [M+Na]⁺ | 263.06786 | Sodium Adduct |

| [M-H]⁻ | 239.07136 | Deprotonated Molecule |

| [M⁺ -CH₃] | 225 | Loss of Methyl Group |

| [M⁺ -CO] | 212 | Loss of Carbonyl Group |

| [M⁺ -CHO] | 211 | Loss of Formyl Group |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of this compound's functional groups, providing a molecular fingerprint. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key structural features. rsc.org A strong absorption band is typically observed around 1640 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O). tandfonline.com The presence of hydroxyl (-OH) groups is indicated by a broad band in the region of 3400 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations give rise to bands in the ranges of 3000-3100 cm⁻¹ and 1585-1620 cm⁻¹, respectively. tandfonline.com

Raman spectroscopy provides complementary information. Theoretical calculations using methods like time-dependent density functional theory (TDDFT) can accurately predict the Raman active vibrational modes. nsf.govnih.gov These computational approaches, combined with experimental data, allow for detailed assignment of the fused ring vibrations and other modes, which is valuable for distinguishing between similar anthraquinone derivatives. nsf.govosti.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | ~3401 |

| Aromatic C-H | Stretching | 3023 |

| C=O | Stretching | ~1640 |

| Aromatic C=C | Stretching | 1585-1620 |

Quantitative Method Validation for Research Applications

For the reliable use of this compound in research, quantitative analytical methods must be thoroughly validated. This process ensures that the method is accurate, precise, and suitable for its intended purpose. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are common techniques for which validation is essential. researchgate.netcolab.ws

Linearity, Precision, and Accuracy Assessments

Method validation for the quantification of this compound involves assessing several key parameters according to guidelines like those from the International Conference on Harmonisation (ICH). researchgate.net

Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For HPTLC methods, linearity for chrysophanol has been established in ranges such as 80-400 ng per spot. colab.ws For UV-spectrophotometric methods, a linear range of 1-10 µg/ml has been reported with a high correlation coefficient (r² > 0.99). researchgate.net

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). herbmedpharmacol.com For validated methods, the RSD is generally required to be less than 2%.

Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. Excellent mean recovery values, typically between 98% and 102%, indicate high accuracy. researchgate.net

The limits of detection (LOD) and quantification (LOQ) are also determined. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For a UV spectrophotometric method, the LOD and LOQ for chrysophanol were found to be 0.57 µg/ml and 1.7 µg/ml, respectively. researchgate.net

| Parameter | Technique | Typical Value/Range | Reference |

|---|---|---|---|

| Linearity Range | UV-Spectrophotometry | 1-10 µg/ml | researchgate.net |

| HPTLC | 80-400 ng/spot | colab.ws | |

| Correlation Coefficient (r²) | UV-Spectrophotometry | > 0.999 | researchgate.net |

| Accuracy (% Recovery) | UV-Spectrophotometry | 98-102% | researchgate.net |

| Precision (RSD) | HPLC/HPTLC | < 2% | herbmedpharmacol.com |

| Limit of Detection (LOD) | UV-Spectrophotometry | 0.57 µg/ml | researchgate.net |

| Limit of Quantification (LOQ) | UV-Spectrophotometry | 1.7 µg/ml | researchgate.net |

Molecular and Cellular Research on Chrysophanol 9 Anthrone S Biological Interactions

Investigation of Cellular Pathway Modulation

Regulation of Reactive Oxygen Species (ROS) Generation and Scavenging

Chrysophanol (B1684469) has been shown to induce the production of reactive oxygen species (ROS) in various cancer cell lines. preprints.orgpreprints.org This increase in ROS can disrupt cellular components like proteins, lipids, and DNA, leading to cell damage. rsc.org Specifically, in human lung cancer A549 cells, chrysophanol treatment led to an increase in ROS levels. science.gov Similarly, in human breast cancer cells (BT-474 and MCF-7), chrysophanol was found to induce ROS generation. preprints.orgresearchgate.net The overproduction of ROS by chrysophanol can result in endoplasmic reticulum (ER) stress. researchgate.net

While chrysophanol can induce ROS generation, some related anthraquinone (B42736) compounds have demonstrated antioxidant and radical-scavenging properties. website-files.comnih.gov These compounds can protect against oxidative stress and DNA damage caused by free radicals. website-files.com The antioxidant activity of anthraquinones is attributed to their ability to scavenge various radicals and inhibit lipid peroxidation. website-files.com Theoretical studies suggest that anthraquinones may be particularly effective scavengers of superoxide (B77818) anion radicals (O₂•⁻) in polar environments. nih.gov However, chrysophanol itself has been linked to the suppression of proinflammatory responses in microglial cells by inhibiting ROS generation. researchgate.net

Impact on Mitochondrial Function and Membrane Potential

Chrysophanol has been observed to localize within the mitochondria of HepG2 human liver cancer cells, leading to mitochondrial dysfunction and cell death. nih.gov A key effect of chrysophanol is the decrease in mitochondrial membrane potential (ΔΨm). science.govnih.gov This loss of mitochondrial membrane potential was observed in chrysophanol-treated BT-474 and MCF-7 breast cancer cells. preprints.orgpreprints.org In A549 human lung cancer cells, chrysophanol also caused a decrease in the mitochondrial membrane potential. science.govthegoodscentscompany.com

The disruption of mitochondrial function by chrysophanol is further evidenced by its impact on ATP synthesis. In Hep3B human liver cancer cells, chrysophanol was found to induce necrotic-like cell death through impaired mitochondrial ATP synthesis. thegoodscentscompany.com Furthermore, chrysophanol can enhance the expression of mitochondrial cyclophilin D (CyPD), a component of the mitochondrial permeability transition pore (mPTP), which is involved in cell death. nih.gov The interaction of chrysophanol with mitochondria is a critical aspect of its cytotoxic effects.

Modulation of DNA Integrity and Repair Mechanisms

Chrysophanol has been shown to trigger DNA damage. science.gov In studies using the Comet assay and DAPI staining, chrysophanol treatment resulted in DNA damage in A549 human lung cancer cells. science.gov While direct evidence on chrysophanol-9-anthrone's specific role in DNA repair is limited, related anthraquinone compounds have been noted for their potential to interact with DNA. Some derivatives are considered potential bifunctional agents with the ability to intercalate into nucleic acids and possess alkylating properties, which can lead to perturbations of the cell cycle. nih.gov However, for certain chrysophanol derivatives, no definitive evidence of intercalation into nucleic acids has been found, suggesting that alkylation of DNA or other cellular components might be the primary cause of cell cycle disruption. nih.gov

Influence on Cell Cycle Progression and Regulation

Analysis of S-phase and G2/M Phase Arrest Mechanisms

Chrysophanol has been demonstrated to induce cell cycle arrest at different phases in various cancer cell lines. In human lung cancer A549 cells and human renal cancer Caki-2 cells, chrysophanol treatment led to an accumulation of cells in the S phase. mdpi.com This S-phase arrest is a key feature of its anticancer activity. preprints.orgpreprints.orgmdpi.com Similarly, derivatives of chrysophanol have been shown to suppress the progression of murine leukemic L1210 cells through the S phase, particularly the early portion, as well as the G2 phase. nih.gov

In some instances, chrysophanol has been associated with G2/M phase arrest. researchgate.net The ability of chrysophanol to inhibit Cdc25B phosphatase, a crucial enzyme for both G2-M and S phase progression, highlights its potential to disrupt the cell cycle at multiple checkpoints. researchgate.netnih.gov In breast cancer cell lines MCF-7 and MDA-MB-231, chrysophanol was found to halt cell cycle progression in a dose-dependent manner, specifically at the G1-S checkpoint. preprints.orgmdpi.comnih.gov

Effects on Cell Cycle Regulatory Proteins (e.g., cyclins, CDKs)

The induction of cell cycle arrest by chrysophanol is mediated through its effects on key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). ljmu.ac.uk In A549 cells, the S-phase arrest was accompanied by a reduction in the expression of cyclin D and cyclin-dependent kinase 2 (cdk2). mdpi.com Similarly, in breast cancer cells, chrysophanol treatment resulted in a decrease in proteins such as cyclin D, CDK2, and thymidylate synthase, which are involved in S-phase progression. preprints.orgpreprints.orgmdpi.com

Further studies in MCF-7 and MDA-MB-231 breast cancer cells revealed that chrysophanol significantly inhibited the expression of cyclin D1 and cyclin E at both the mRNA and protein levels. preprints.orgmdpi.comnih.gov Conversely, the expression of the cell cycle inhibitor p21 was increased in these cells following chrysophanol treatment. preprints.orgmdpi.com The modulation of these cell cycle regulatory proteins underscores the mechanism by which chrysophanol exerts its antiproliferative effects.

Elucidation of Regulated Cell Death Pathways

Chrysophanol has been demonstrated to induce distinct forms of regulated cell death in various cancer cell lines, primarily through the induction of apoptosis and a form of necrotic-like cell death. The specific pathway activated appears to be dependent on the cell type and experimental conditions.

Chrysophanol is a potent inducer of apoptosis, a programmed form of cell death, in several types of cancer cells. This process is characterized by the activation of a cascade of specific proteins. In breast cancer cells (BT-474 and MCF-7), chrysophanol treatment leads to the cleavage, and thus activation, of caspase-3 and Poly (ADP-ribose) polymerase (PARP). preprints.orgmdpi.com This activation of the caspase cascade is a hallmark of apoptosis. preprints.org

The regulation of apoptosis by chrysophanol is closely linked to the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. The ratio between these proteins is critical in determining a cell's fate. ljmu.ac.uk Research shows that chrysophanol decreases the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. preprints.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. preprints.org In oral squamous cell carcinoma cells (CAL-27 and Ca9-22), chrysophanol treatment resulted in the downregulation of Bcl-2 and the upregulation of cleaved caspase-3, cleaved caspase-7, and cleaved PARP, confirming its pro-apoptotic activity. nih.gov Similarly, in choriocarcinoma cells, chrysophanol was found to induce apoptosis in a dose-dependent manner. nih.gov

Table 1: Effects of Chrysophanol on Apoptotic Markers in Various Cancer Cell Lines

| Cell Line | Effect on Bcl-2 Family | Effect on Caspases | Effect on PARP |

|---|---|---|---|

| Breast Cancer (MCF-7, BT-474) | Decreased Bcl-2 protein levels. preprints.orgmdpi.com Increased pro-apoptotic Bax. preprints.org | Cleavage of caspase-3. preprints.orgmdpi.com | Cleavage of PARP. preprints.orgmdpi.com |

| Oral Squamous Cell Carcinoma (CAL-27, Ca9-22) | Downregulated Bcl-2. nih.gov Increased Bax/Bcl-2 ratio. nih.gov | Activation of caspase-3 and -7. nih.gov | Upregulation of cleaved PARP. nih.gov |

| Choriocarcinoma (JEG-3) | Not specified | Induces apoptosis | Not specified |

In contrast to its apoptotic effects in some cancers, chrysophanol induces a necrotic-like cell death in other contexts, notably in certain human liver cancer cells. nih.govnih.gov This form of cell death is characterized by features distinct from classical apoptosis, such as a lack of caspase activation. nih.gov

In J5 human liver cancer cells, chrysophanol was shown to induce necrosis in a dose- and time-dependent manner. nih.gov The mechanism involves the stimulation of reactive oxygen species (ROS) production, which leads to mitochondrial dysfunction, DNA damage, and a significant depletion of cellular ATP. nih.gov This loss of ATP is a critical factor, as the cell lacks the energy required to execute the more organized process of apoptosis, leading instead to necrosis. nih.gov This caspase-independent cell death was further characterized by delayed externalization of phosphatidylserine (B164497) and disruption of the plasma membrane. nih.gov Studies on Hep3B liver cancer cells corroborated these findings, showing that chrysophanol-induced cell death was related to necrotic processes driven by impaired mitochondrial ATP synthesis, without affecting key apoptotic regulators like Bax and Bcl-2 in this cell line. nih.gov This necrotic mechanism has also been reported in human lung cancer A549 cells. mdpi.com

Table 2: Characteristics of Chrysophanol-Induced Necrotic-Like Cell Death

| Cell Line | Key Cellular Events | Caspase Involvement | Effect on ATP |

|---|---|---|---|

| Liver Cancer (J5, Hep3B) | Increased ROS production, mitochondrial dysfunction, DNA damage, plasma membrane disruption. nih.govnih.gov | Independent of caspase activation. nih.govnih.gov | Depletion of cellular ATP levels. nih.govnih.gov |

| Lung Cancer (A549) | Increased ROS, decreased mitochondrial membrane potential. mdpi.com | Not specified | Not specified |

Apoptosis Induction and Related Protein Cleavage (e.g., caspases, PARP, Bcl-2/Bax)

Interaction with Key Signaling Transduction Pathways

Chrysophanol exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Chrysophanol has been shown to be a potent inhibitor of this pathway. nih.gov In breast cancer cells, chrysophanol deactivates key components of the NF-κB pathway, including IκB and the p65 subunit. preprints.orgmdpi.com By preventing the phosphorylation of these proteins, chrysophanol inhibits the translocation of NF-κB to the nucleus, thereby blocking the expression of its target genes, including the anti-apoptotic protein Bcl-2. preprints.orgpreprints.org The use of an NF-κB inhibitor confirmed that chrysophanol's effect on Bcl-2 is mediated through its inhibition of NF-κB activity. preprints.orgmdpi.com This modulation suppresses cancer cell proliferation and enhances chemosensitivity. researchgate.net In other models, such as TNF-α-stimulated colorectal cells, chrysophanol pre-treatment also effectively mitigated the translocation of the p65 subunit, reducing the expression of pro-inflammatory cytokines. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell proliferation, differentiation, and survival. Research indicates that chrysophanol can influence this pathway, although the effects can be cell-type specific. In choriocarcinoma JEG-3 cells, treatment with chrysophanol led to a significant increase in the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and its downstream target, p90 ribosomal protein S6 kinase (P90RSK). nih.gov Pharmacological inhibition of the ERK1/2 pathway prevented the effects of chrysophanol, confirming the pathway's role in mediating the compound's actions in these cells. nih.gov Conversely, in other contexts, such as inflammatory bowel disease models, chrysophanol has been shown to inhibit the MAPK pathway to reduce inflammation. mdpi.comwikipedia.org

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and growth. Chrysophanol has been identified as a modulator of this pathway. mdpi.com In choriocarcinoma cells, chrysophanol treatment significantly increased the phosphorylation of AKT. nih.gov However, in oral squamous cell carcinoma, chrysophanol-induced autophagy, which was found to disrupt apoptosis, was linked to the PI3K/Akt/mTOR pathway. nih.govnih.gov Inhibiting the PI3K/Akt pathway in these cells blocked the autophagic response and significantly increased the rate of apoptosis, suggesting that autophagy plays a protective role that can be overcome by targeting this pathway. nih.govmdpi.com Furthermore, in breast cancer cells, chrysophanol was shown to regulate signaling proteins related to the PI3K/AKT pathway as part of its anti-cancer mechanism. preprints.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chrysophanol (Chrysophanic acid) |

| Bcl-2 |

| Bax |

| Caspase-3 |

| Caspase-7 |

| Caspase-8 |

| Caspase-9 |

| Poly (ADP-ribose) polymerase (PARP) |

| IκB |

| NF-κB (p65) |

| ERK1/2 |

| P90RSK |

| PI3K |

| AKT |

| mTOR |

EGFR/mTOR Pathway Studies

Research into the effects of chrysophanol, the stable derivative of this compound, has identified it as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) signaling pathway. chemsrc.commedchemexpress.com This pathway is crucial in regulating cell growth, proliferation, and survival.

Studies have demonstrated that chrysophanol has anticancer activity in human colon cancer cells that overexpress EGFR. chemsrc.comnih.gov Treatment with chrysophanol was found to inhibit the EGF-induced phosphorylation of EGFR. chemsrc.commedchemexpress.com This initial inhibition subsequently suppresses the activation of downstream signaling molecules within the pathway, including AKT, extracellular signal-regulated kinase (ERK), and the mTOR/ribosomal protein S6 kinase (p70S6K) complex. chemsrc.comnih.gov Specifically, chrysophanol has been observed to reduce the phosphorylation levels of mTOR at serine residue 2448 and p70S6K at threonine residue 389. chemsrc.commedchemexpress.com These findings present evidence for the anticancer activity of chrysophanol operating via the EGFR/mTOR mediated signaling pathway. nih.govresearchgate.net

PPARγ Pathway Influences

The Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway is another significant target influenced by chrysophanol. PPARγ is a nuclear receptor that plays a key role in the regulation of adipogenesis, inflammation, and metabolism.

Investigations have revealed that chrysophanol can modulate inflammatory responses through its interaction with the PPARγ pathway. nih.gov In studies examining pulmonary injury, Western Blot results showed that chrysophanol treatment increased the expression of PPAR-γ. researchgate.net This upregulation of PPARγ is associated with the inhibition of inflammatory pathways such as the NF-κB pathway. researchgate.netnih.gov This interaction suggests that the compound's anti-inflammatory effects are, at least in part, mediated by its influence on PPARγ expression. nih.gov Further in vitro and in vivo research has corroborated that chrysophanol influences PPARγ signaling pathways. nih.gov

Gene and Protein Expression Profiling Studies

Scientific investigations have demonstrated that chrysophanol can modulate the expression of a variety of specific genes and proteins involved in critical cellular processes like endoplasmic reticulum (ER) stress and mitochondrial dynamics. nih.gov

One major area of influence is the ER stress response, a cellular pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Chrysophanol treatment has been shown to reduce the upregulation of key ER stress-related factors induced by ischemia/reperfusion injury. researchgate.netnih.gov These factors include:

GRP78 (Glucose-Regulated Protein 78): A central regulator of the ER stress response. Chrysophanol treatment has been shown to reduce its upregulation following cerebral ischemia. researchgate.netnih.gov

p-eIF2α (phosphorylated eukaryotic initiation factor 2α): Phosphorylation of eIF2α is a key event in the ER stress response that leads to a general shutdown of protein synthesis. Chrysophanol has been found to decrease its phosphorylation levels. researchgate.netnih.gov

CHOP (CCAAT-enhancer-binding protein homologous protein): A transcription factor that is induced during prolonged ER stress and mediates apoptosis. Chrysophanol treatment reduces its expression. researchgate.netnih.gov

Caspase-12: An ER-resident caspase that is specifically activated during ER stress-induced apoptosis. Its expression is also downregulated by chrysophanol. researchgate.netnih.gov

Beyond ER stress, chrysophanol also affects other important proteins:

Drp1 (Dynamin-related protein 1): A key protein involved in mitochondrial fission. Chrysophanol has been found to suppress the pro-inflammatory response of activated microglia by inhibiting Drp1-dependent mitochondrial fission. researchgate.net

PTP1B (Protein Tyrosine Phosphatase 1B): A phosphatase that has been implicated in various signaling pathways. Research has indicated that chrysophanol can control the expression of PTP1B. nih.govscispace.com

PAI-1 (Plasminogen Activator Inhibitor-1): A primary inhibitor of plasminogen activators, which is involved in fibrinolysis and tissue remodeling. Chrysophanol has been shown to regulate the expression of PAI-1. nih.govscispace.com

The table below summarizes the observed effects of chrysophanol on the expression of these key genes and proteins.

Table 1: Summary of Gene and Protein Expression Changes Influenced by Chrysophanol

| Gene/Protein | Biological Process | Observed Effect of Chrysophanol | Reference |

| GRP78 | Endoplasmic Reticulum Stress | Downregulation/Reduction of upregulation | researchgate.netnih.gov |

| p-eIF2α | Endoplasmic Reticulum Stress | Downregulation/Reduction of phosphorylation | researchgate.netnih.gov |

| CHOP | Endoplasmic Reticulum Stress, Apoptosis | Downregulation/Reduction of upregulation | researchgate.netnih.gov |

| Caspase-12 | Endoplasmic Reticulum Stress, Apoptosis | Downregulation/Reduction of upregulation | researchgate.netnih.gov |

| Drp1 | Mitochondrial Fission, Inflammation | Inhibition | researchgate.net |

| PTP1B | Cellular Signaling | Regulation of expression | nih.govscispace.com |

| PAI-1 | Fibrinolysis, Tissue Remodeling | Regulation of expression | nih.govscispace.com |

Structure Activity Relationship Sar Studies of Chrysophanol 9 Anthrone Derivatives

Impact of Hydroxyl Group Number and Position on Biological Interactions

The presence and placement of hydroxyl (-OH) groups on the anthrone (B1665570) core are paramount for the biological efficacy of Chrysophanol-9-anthrone and related compounds. Research has consistently shown that a 1-hydroxy-9-anthrone structure is a minimum requirement for antipsoriatic activity. nih.gov This structural feature is considered the "minimum structure" for the antipsoriatic anthrones. nih.gov

This compound itself possesses hydroxyl groups at the C1 and C8 positions. This 1,8-dihydroxy substitution pattern is crucial. The hydroxyl group at the C1 position can form an intramolecular hydrogen bond with the C9-carbonyl oxygen, a feature believed to be essential for its activity. oup.com Even minor alterations to this fundamental structure often result in inactive compounds, highlighting the stringent structural requirements for biological action. nih.gov The strong dependence of activity on this specific arrangement suggests a highly specific and complex mechanism of action at the molecular level. nih.gov

Role of Methyl, Carboxyl, and Methoxyl Substituents

The influence of various substituents on the this compound scaffold has been investigated to determine their role in modulating biological activity, particularly in the context of skin tumor promotion and the induction of epidermal ornithine decarboxylase (ODC), an enzyme associated with cell proliferation.

The methyl group at the C3 position of this compound is a key feature. Its presence is associated with significant biological activity.

The introduction of other functional groups, such as methoxyl (-OCH3) and additional hydroxyl (-OH) groups at the C6 position, has been shown to modify the compound's efficacy. A comparative study on C6-substituted derivatives of chrysarobin revealed the following:

6-methoxychrysarobin (physcion anthrone) retained significant tumor-promoting activity, estimated to be about 90% that of chrysarobin itself. oup.com

6-hydroxychrysarobin (emodin anthrone) , in contrast, was found to be inactive as a tumor promoter at the tested doses. oup.com

This demonstrates that the nature of the substituent at the C6 position has a profound impact on the biological outcome. While a methoxy (B1213986) group is well-tolerated, a hydroxyl group at this position abrogates the activity. The oxidized form of chrysarobin, chrysophanic acid (1,8-dihydroxy-3-methyl-9,10-anthraquinone), was also found to be inactive as a tumor promoter, underscoring the importance of the anthrone structure over the anthraquinone (B42736) for this specific biological effect. oup.com

The table below summarizes the relative activity of these derivatives in skin tumor promotion.

| Compound | Structure | Relative Tumor Promoting Activity |

| Chrysarobin | 1,8-dihydroxy-3-methyl-9-anthrone | 1.0 |

| Physcion Anthrone | 6-methoxy-chrysarobin | ~0.9 |

| Emodin (B1671224) Anthrone | 6-hydroxy-chrysarobin | 0 |

| Chrysophanic Acid | 1,8-dihydroxy-3-methyl-9,10-anthraquinone | 0 |

Data sourced from DiGiovanni et al., 1985. oup.com

These findings suggest that electron-donating groups like methyl and methoxyl may enhance or maintain activity, while the introduction of a carboxyl group or an additional hydroxyl group at certain positions can be detrimental. The rigid planar structure of the anthraquinone core can also influence water solubility, which in turn may affect biological activity. nih.gov

Comparative Analysis with Other Anthraquinones and Anthrones

The biological activity of this compound is best understood when compared with its oxidized counterpart, chrysophanol (B1684469) (an anthraquinone), and other structurally related anthrones like anthralin.

This compound vs. Chrysophanol: this compound is the reduced form of the anthraquinone chrysophanol. This structural difference—an anthrone versus an anthraquinone—is critical for certain biological activities. For instance, in studies of skin tumor promotion, this compound (chrysarobin) is a potent promoter, whereas chrysophanol (chrysophanic acid) is inactive. oup.com This suggests that the C10 methylene (B1212753) group in the anthrone is essential for this effect. Conversely, both compounds are found together in various natural sources and may contribute to other shared biological effects, such as antimicrobial properties. fu-berlin.descholars.direct Fungal anthraquinones with carbonyl groups at both the 9 and 10 positions have been reported to be less toxic than compounds with a single carbonyl group at the 9-position (anthrones). researchgate.net

This compound vs. Anthralin: Anthralin (1,8-dihydroxy-9-anthrone) is another potent antipsoriatic agent that is structurally very similar to this compound, differing only by the absence of the C3-methyl group. Both are considered highly active anthrones. nih.gov Studies have shown that for skin tumor-promoting activity, the presence of at least one phenolic hydroxyl group hydrogen-bonded to the C9-carbonyl and benzylic protons at C10 are necessary for both classes of compounds. oup.com However, modifications at the C10 position can differentiate their activity. For example, while 10,10-dipropylanthralin was found to be completely inactive, derivatives of chrysarobin with substitutions at other positions (like the C6-methoxy group) retained high activity. oup.com This indicates that while the core anthrone structure is vital, substituents on the aromatic rings also play a significant role in modulating the potency and specificity of these compounds.

The table below provides a comparative view of these compounds.

| Compound | Core Structure | Key Substituents | Primary Biological Activity Context |

| This compound | Anthrone | 1,8-di-OH; 3-CH₃ | Antipsoriatic, Skin Tumor Promoter |

| Chrysophanol | Anthraquinone | 1,8-di-OH; 3-CH₃ | Antimicrobial, Inactive as Tumor Promoter |

| Anthralin | Anthrone | 1,8-di-OH | Antipsoriatic, Skin Tumor Promoter |

| Emodin Anthrone | Anthrone | 1,6,8-tri-OH; 3-CH₃ | Inactive as Tumor Promoter |

This comparative analysis underscores that subtle changes in the oxidation state (anthrone vs. anthraquinone) or the substitution pattern on the aromatic rings can lead to significant differences in the biological activity profiles of these closely related compounds.

Computational and Theoretical Investigations of Chrysophanol 9 Anthrone

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are crucial for understanding the electronic characteristics of a molecule, which in turn govern its reactivity and spectroscopic properties.

While specific studies focusing solely on Chrysophanol-9-anthrone are limited, research on the closely related compound Chrysophanol (B1684469) provides valuable insights. DFT calculations are used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. ossila.comwuxiapptec.com A smaller gap generally implies higher reactivity. For Chrysophanol, the HOMO and LUMO analysis has been used to understand the charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated through DFT methods. researchgate.netresearchgate.net These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.netresearchgate.net For instance, in a study of similar anthraquinones, MEP maps helped to understand their chemical reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Related Anthraquinones (Note: Data is for Chrysophanol, a closely related compound, as specific values for this compound were not available in the reviewed literature.)

| Property | Method | Value | Solvent | Reference |

|---|---|---|---|---|

| Vertical Electron Affinity (VEA) | TD-DFT | -2.73 eV | Ether | mdpi.com |

This interactive table provides a summary of calculated electronic properties for Chrysophanol.

Potential Energy Surface (PES) Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Potential Energy Surface (PES) analysis is a computational method used to explore the different possible conformations of a molecule and their relative energies.

A detailed PES analysis of this compound (referred to as chrysophanol anthrone (B1665570) in the study) was conducted using Density Functional Theory (DFT). researchgate.netresearchgate.net The investigation focused on the rotations of the two hydroxyl-phenyl dihedral angles to understand the molecule's conformational landscape. researchgate.net

The key findings from this analysis include:

Stable Conformers: The study identified a landscape with four stable rotamers (conformational isomers). researchgate.netresearchgate.net

Planarity: Only the most stable conformer was found to have a planar structure, while the least stable conformer showed the maximum deviation from planarity. researchgate.netresearchgate.net

Interconversion Barriers: The energy barriers for the interconversion between these conformers were calculated to be less than 15 kcal/mol, suggesting that the molecule is conformationally flexible at room temperature. researchgate.netresearchgate.net

Stability Factors: The stability of the conformers is governed by the number of intramolecular hydrogen bonds. researchgate.net An electrostatic decomposition analysis revealed that the interplay between repulsive and attractive potentials dictates conformer stability, with the attractive forces being the dominant stabilizing factor. researchgate.net

Table 2: Conformational Analysis Findings for this compound

| Parameter | Finding | Method | Reference |

|---|---|---|---|

| Number of Stable Rotamers | 4 | DFT | researchgate.netresearchgate.net |

| Energy Barrier for Interconversion | < 15 kcal/mol | DFT | researchgate.netresearchgate.net |

This interactive table summarizes the key results from the Potential Energy Surface analysis of this compound.

Molecular Docking and Dynamics Simulations in Mechanistic Research

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein. oaes.ccmdpi.com These methods provide insights into binding affinities, specific interactions, and the stability of the ligand-receptor complex over time.

This compound has been the subject of such investigations to explore its potential as a therapeutic agent. A notable study investigated its ability to inhibit the papain-like protease (PLpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. aimspress.comaimspress.comenrichedpublications.comaimspress.com

Molecular Docking Findings:

The docking study predicted that this compound binds to the active site of SARS-CoV-2 PLpro with a favorable binding score of -6.7 kcal/mol. aimspress.comaimspress.comcam.ac.ukresearchgate.net

The interaction is stabilized by the formation of three hydrogen bonds with the amino acid residues Serine 212, Tyrosine 305, and Glutamic acid 214. aimspress.comaimspress.comaimspress.com

Additionally, hydrophobic interactions with residues Glutamic acid 252, Tyrosine 251, Tyrosine 213, Threonine 257, and Lysine 254 further anchor the molecule in the binding pocket. aimspress.comaimspress.comaimspress.com

Molecular Dynamics (MD) Simulation Findings:

To assess the stability of the docked complex, MD simulations were performed. The Root Mean Square Deviation (RMSD) of the this compound-PLpro complex was analyzed. The complex reached stability at approximately 10 nanoseconds (ns) and fluctuated between 0.2 and 1.2 Å, with an average RMSD of 0.75 Å, indicating a stable binding conformation. aimspress.comaimspress.comaimspress.com

Root Mean Square Fluctuation (RMSF) analysis was used to identify the flexibility of individual amino acid residues in the protein upon ligand binding. The this compound-PLpro complex showed major fluctuations in residue regions 42-53, 189-193, and 219-230. aimspress.comaimspress.com

Table 3: Molecular Docking and Dynamics Simulation Data for this compound with SARS-CoV-2 PLpro

| Parameter | Result | Method | Reference |

|---|---|---|---|

| Docking | |||

| Binding Score | -6.7 kcal/mol | Virtual Screening | aimspress.comaimspress.comresearchgate.net |

| H-Bond Interacting Residues | Ser 212, Tyr 305, Glu 214 | Molecular Docking | aimspress.comaimspress.comaimspress.com |

| Hydrophobic Interacting Residues | Glu 252, Tyr 251, Tyr 213, Thr 257, Lys 254 | Molecular Docking | aimspress.comaimspress.comaimspress.com |

| MD Simulation | |||

| Complex Stability Time | ~10 ns | MD Simulation | aimspress.comaimspress.comaimspress.com |

| Average RMSD | 0.75 Å | MD Simulation | aimspress.comaimspress.comaimspress.com |

This interactive table presents the detailed findings from computational docking and dynamics studies of this compound with a key viral protein target.

In Silico Prediction of Biological Interactions

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities before committing to expensive and time-consuming experimental studies.

This compound has been evaluated using various ADMET prediction servers. aimspress.comaimspress.com These studies suggest that it possesses drug-like characteristics according to Lipinski's rules, which are guidelines to evaluate the potential of a chemical compound to be an orally active drug in humans. aimspress.comaimspress.com

Key predicted properties for this compound include:

Molecular Weight: 240.25 g/mol . aimspress.comaimspress.com

LogP (Octanol-water partition coefficient): 2.54, indicating good lipophilicity. aimspress.comaimspress.com

Hydrogen Bond Acceptors (HBA): 3. aimspress.comaimspress.com

Hydrogen Bond Donors (HBD): 2. aimspress.comaimspress.com

Intestinal Absorption: Predicted to be readily absorbed by the human intestine, making it a good candidate for oral administration. aimspress.com

Blood-Brain Barrier (BBB) Penetration: It is one of the few phytochemicals in one study predicted to be capable of passing through the blood-brain barrier, suggesting potential for activity within the central nervous system. aimspress.comuonbi.ac.ke

Table 4: Predicted ADMET and Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Prediction Server/Method | Reference |

|---|---|---|---|

| Molecular Weight | 240.25 g/mol | SwissADME / admetSAR | aimspress.comaimspress.com |

| LogP | 2.54 | SwissADME / admetSAR | aimspress.comaimspress.com |

| Hydrogen Bond Acceptors | 3 | SwissADME / admetSAR | aimspress.comaimspress.com |

| Hydrogen Bond Donors | 2 | SwissADME / admetSAR | aimspress.comaimspress.com |

| Human Intestinal Absorption | Readily absorbed | ADMET analysis | aimspress.com |

This interactive table displays the in silico predicted pharmacokinetic and physicochemical properties of this compound.

Future Directions and Emerging Research Avenues for Chrysophanol 9 Anthrone

Advancements in Biosynthetic Engineering for Enhanced Production in Research Organisms

The natural production of chrysophanol-9-anthrone and its derivatives is often limited in their native plant or microbial sources. Consequently, significant research interest lies in harnessing biosynthetic engineering to enhance production in well-characterized research organisms like Escherichia coli and yeast. The elucidation of the biosynthetic pathways is a critical first step. Chrysophanol (B1684469) is known to be synthesized via the polymalonate pathway (PMA) in fungi and through both the shikimate and PMA pathways in plants. mdpi.com The folding of the octaketide chain, a key step in the biosynthesis, has been shown to be organism-specific, with different patterns observed in fungi, bacteria, and plants. nih.govresearchgate.net

Recent genomic and transcriptomic studies on plants like Senna tora have begun to unravel the genes responsible for anthraquinone (B42736) biosynthesis. nih.govd-nb.info Researchers have identified chalcone (B49325) synthase-like (CHS-L) genes that are likely involved in the formation of the anthranoid scaffold. nih.gov Specifically, a type III polyketide synthase (PKS) has been identified as catalyzing the initial committed step in the polyketide pathway for anthraquinone biosynthesis in plants. nih.gov However, the complete enzymatic cascade, including the specific cyclases and tailoring enzymes that lead to this compound, is not fully understood. nih.govmdpi.com For instance, while some octaketide synthases have been identified, they sometimes produce derailment products like SEK4 and SEK4b instead of the expected chrysophanol anthrone (B1665570). mdpi.comnih.gov

Future research will likely focus on:

Complete Pathway Elucidation: Identifying and characterizing all the enzymes involved in the conversion of primary metabolites to this compound. This includes the specific PKS, cyclases, and tailoring enzymes like hydroxylases and reductases. nih.govpnas.org

Heterologous Expression: Transferring the identified biosynthetic genes into microbial hosts such as E. coli or Saccharomyces cerevisiae. This approach has the potential for large-scale, controlled production of the compound. nih.gov

Metabolic Engineering: Optimizing precursor supply and redirecting metabolic flux within the host organism to maximize the yield of this compound. This could involve overexpressing key enzymes or knocking out competing pathways.

Synthetic Biology Approaches: Designing and constructing novel biosynthetic pathways or modifying existing ones to produce not only this compound but also novel derivatives with potentially enhanced properties.

Novel Synthetic Routes and Derivatization Strategies for Academic Exploration

While biosynthetic methods are promising, chemical synthesis offers a complementary approach for producing this compound and its analogues for research purposes. Traditional synthetic strategies often rely on biomimetic routes, mimicking the natural biosynthetic pathways. nih.gov These typically involve the cyclization of polyketide precursors. nih.gov Established methods like the Friedel-Crafts and Diels-Alder reactions have been used to synthesize chrysophanol, the oxidized form of this compound. researchgate.net

Emerging research is focused on developing more efficient and versatile synthetic methodologies. This includes the exploration of novel catalytic systems and reaction cascades. For instance, the base-catalyzed keto-enol tautomerism of chrysophanol anthrone has been investigated using computational methods, providing insights for controlling its chemical behavior. acs.org

A significant area of future exploration is the derivatization of the this compound scaffold. The synthesis of novel derivatives allows for the investigation of structure-activity relationships and the development of compounds with tailored properties. For example, the synthesis of 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones and related compounds showcases how modifications to the core structure can be achieved. acs.org Future academic exploration will likely involve:

Development of Stereoselective Syntheses: Creating synthetic routes that can control the stereochemistry of derivatives, which is often crucial for biological activity.

Combinatorial Chemistry: Generating libraries of this compound derivatives with diverse functional groups to systematically explore their chemical and biological properties.

Click Chemistry and Bioorthogonal Reactions: Utilizing these highly efficient and specific reactions to label this compound for use as a chemical probe or to conjugate it to other molecules.

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a deeper understanding of the biological roles and mechanisms of action of this compound, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data. Such systems biology approaches can provide a holistic view of the cellular response to the compound, helping to identify potential targets and pathways. ga-online.org

For example, combining transcriptomics and metabolomics analysis in developing seeds of Senna tora helped to identify co-expression clusters of genes that correlated with the accumulation of anthraquinones. nih.gov Similarly, an integrated metabolomics strategy has been used to reveal the dose-effect relationship and therapeutic mechanisms of rhubarb, which contains chrysophanol and its derivatives. nih.gov

Future research directions in this area include:

Target Identification: Using proteomic approaches, such as thermal proteome profiling or chemical proteomics, to identify the direct protein targets of this compound within the cell.

Pathway Analysis: Integrating transcriptomic and metabolomic data to map the metabolic and signaling pathways perturbed by the compound. This can reveal off-target effects and provide insights into its broader biological impact. nih.govnih.gov

Network Biology: Constructing and analyzing molecular interaction networks to understand the complex interplay between the compound, its targets, and other cellular components. This can help to predict the systemic effects of the compound.

Development of Advanced Analytical Platforms for Comprehensive Characterization

Accurate and sensitive analytical methods are essential for the detection, quantification, and structural elucidation of this compound and its metabolites in complex biological matrices. Ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has become a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and short analysis times. rsc.orgmdpi.com UPLC-MS/MS methods have been successfully employed for the quantitative analysis of this compound in medicated serum. researchgate.net

Mass spectrometry-based molecular networking is another valuable tool that facilitates the rapid identification and classification of related compounds, such as different anthraquinones, by grouping them based on their fragmentation patterns. rsc.orgsemanticscholar.org For chromatographic separation, reverse-phase HPLC methods using columns like Newcrom R1 are scalable and can be adapted for fast UPLC applications. sielc.com

Future advancements in analytical platforms will likely focus on:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or TOF analyzers, will enable more accurate mass measurements, facilitating the identification of unknown metabolites and derivatives.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling ion mobility with mass spectrometry can provide an additional dimension of separation based on the size and shape of the ions, helping to resolve isomeric compounds that are difficult to separate by chromatography alone.

Imaging Mass Spectrometry: Techniques like MALDI imaging can be used to visualize the spatial distribution of this compound and its metabolites within tissues, providing valuable information about its localization and sites of action.

Advanced Data Analysis Software: The development of more sophisticated software for processing and interpreting the large datasets generated by these advanced analytical techniques will be crucial for extracting meaningful biological insights.

Exploration of this compound as a Research Probe for Cellular Processes

The unique chemical structure and biological activities of this compound make it a potential candidate for development as a research probe to study various cellular processes. Its parent compound, chrysophanol, has been shown to influence a range of biological activities, including effects on protein tyrosine kinases. nih.gov The anthrone form is often considered the more active precursor. science.gov

For example, anthraquinones like emodin (B1671224) have been studied using surface-enhanced Raman scattering (SERS) to track their diffusion through cellular membranes and into specific organelles in live cancer cells. science.gov This suggests that appropriately modified or labeled versions of this compound could be used in a similar manner.

Future research in this area could involve:

Fluorescent Labeling: Synthesizing fluorescently tagged derivatives of this compound to visualize its uptake, subcellular localization, and dynamic interactions with cellular components using advanced microscopy techniques.

Affinity-Based Probes: Developing probes that can be used for affinity purification-mass spectrometry to pull down and identify its binding partners within the cell.

Probes for Redox Biology: Given that quinones are redox-active molecules, this compound could be explored as a probe to study cellular redox signaling and oxidative stress. Chrysophanol has been shown to induce the production of reactive oxygen species (ROS). thegoodscentscompany.com

Investigating Membrane Interactions: Using biophysical techniques to study how this compound interacts with and perturbs cellular membranes, which could be a key aspect of its mechanism of action.

By developing this compound into a versatile molecular probe, researchers can gain valuable tools to dissect complex cellular pathways and mechanisms, furthering our understanding of fundamental biology.

Q & A

Q. How can this compound's role in plant-microbe interactions be systematically studied?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.